

A Technical Guide to Deuterium Labeling in Benzamide-d5

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Compound of Interest

Compound Name: Benzamide-d5

Cat. No.: B15561061

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This technical guide provides an in-depth overview of **Benzamide-d5**, a stable isotope-labeled version of benzamide. Deuterium-labeled compounds are critical tools in pharmaceutical research and development, serving as internal standards for quantitative mass spectrometry, aiding in the elucidation of metabolic pathways, and potentially enhancing pharmacokinetic profiles through the kinetic isotope effect.^[1] This document details the precise location of deuterium labeling, summarizes key quantitative data, and provides a representative experimental protocol for its synthesis.

Position of Deuterium Labeling

Benzamide-d5 refers to benzamide where the five hydrogen atoms on the aromatic (phenyl) ring have been replaced by deuterium atoms. The molecular formula is $C_7H_2D_5NO$. The deuteration occurs at positions 2, 3, 4, 5, and 6 of the phenyl group. The two protons on the amide ($-CONH_2$) group remain, although they are exchangeable in protic solvents.

IUPAC Name: Benzenecarboxamide-2,3,4,5,6-d5

Quantitative Data

The following tables summarize the key properties and spectral data for **Benzamide-d5**, with comparisons to its non-deuterated analogue where relevant.

Table 1: General Properties and Purity

Property	Value	Source
CAS Number	1235489-47-0	[2][3]
Molecular Formula	C ₇ H ₂ D ₅ NO	[3]
Molecular Weight	126.17 g/mol	
Isotopic Purity	≥ 99 atom % D	[3]

| Chemical Purity | ≥ 98% [[3] |

Table 2: Mass Spectrometry Data Comparison

Compound	Molecular Ion (M ⁺) [m/z]	Key Fragment [M-NH ₂] ⁺ [m/z]
Benzamide (C ₇ H ₇ NO)	121	105

| Benzamide-d₅ (C₇H₂D₅NO) | 126 | 110 |

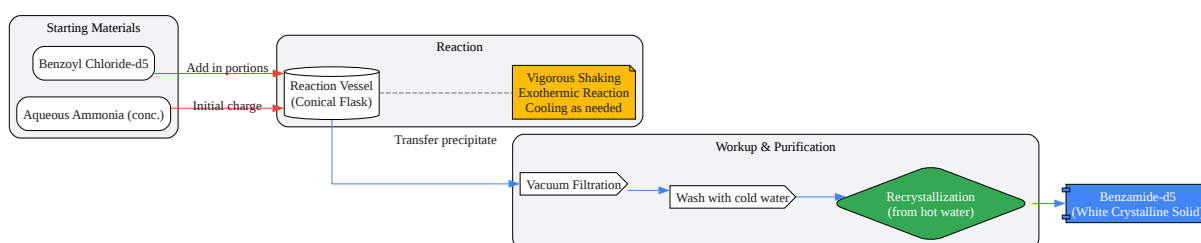
Table 3: ¹H NMR Spectral Data Comparison (in DMSO-d₆)

Compound	Aromatic Protons (ppm)	Amide Protons (-NH ₂) (ppm)
Benzamide	~7.4 - 7.5 (m, 3H), ~7.9 (d, 2H)	~7.4 (br s, 1H), ~8.0 (br s, 1H)
Benzamide-d ₅	Absent	~7.4 (br s, 1H), ~8.0 (br s, 1H)

Note: Chemical shifts for amide protons are approximate and can vary with solvent, concentration, and temperature.

Synthetic Workflow

The synthesis of **Benzamide-d5** is typically achieved through the amidation of a deuterated precursor, such as Benzoyl chloride-d5. This ensures the deuterium labels are incorporated into the stable aromatic ring structure. The workflow below illustrates this common and efficient process.



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Caption: Synthetic workflow for the preparation of **Benzamide-d5**.

Experimental Protocol: Synthesis of Benzamide-d5

This protocol describes the synthesis of **Benzamide-d5** from Benzoyl chloride-d5 and concentrated aqueous ammonia. The reaction is an ammonolysis of an acid chloride.^{[4][5]}

Safety Precautions:

- This procedure should be performed in a well-ventilated fume hood.
- Benzoyl chloride-d5 is corrosive and lachrymatory.
- Concentrated ammonia is corrosive and has pungent fumes.

- The reaction is exothermic and can generate pressure.
- Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.

Materials:

- Benzoyl chloride-d5 (C_6D_5COCl)
- Concentrated aqueous ammonia (~28-30% NH_3)
- Distilled water (for washing and recrystallization)
- Ice

Equipment:

- 100 mL Erlenmeyer or conical flask with a well-fitting stopper
- Graduated cylinders
- Beaker
- Ice bath
- Buchner funnel and filtration flask (vacuum filtration assembly)
- Filter paper
- Spatula
- Glass rod
- Heating plate

Procedure:

- Preparation of Ammonia Solution: In a 100 mL conical flask, place 10 mL of concentrated aqueous ammonia.

- **Reaction:** To the stirred ammonia solution, slowly and carefully add 2 mL (~2.5 g) of Benzoyl chloride-d₅ in small portions. Stopper the flask after each addition and shake vigorously.
- **Temperature Control:** The reaction is exothermic and the flask will become warm.[4] If the flask becomes too hot, cool it in an ice bath to moderate the reaction. Continue shaking for approximately 15-20 minutes. During shaking, periodically and carefully vent the flask by loosening the stopper to release any pressure buildup.
- **Precipitation:** As the reaction proceeds, a white solid precipitate of **Benzamide-d₅** will form. Continue shaking until the oily droplets of Benzoyl chloride-d₅ are no longer visible.
- **Isolation:** Filter the crude **Benzamide-d₅** using a Buchner funnel under vacuum.
- **Washing:** Wash the collected solid on the filter paper with several portions of cold distilled water to remove ammonium chloride and any excess ammonia.
- **Purification (Recrystallization):**
 - Transfer the crude solid to a beaker.
 - Add a minimum amount of hot distilled water to dissolve the solid completely.
 - Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
 - Collect the purified crystals by vacuum filtration.
- **Drying:** Dry the purified, glistening plates of **Benzamide-d₅** in a desiccator or a vacuum oven at low heat.

Characterization: The final product can be characterized by Mass Spectrometry to confirm the molecular weight (m/z 126) and by ¹H NMR to confirm the absence of aromatic protons. Melting point analysis can also be performed to assess chemical purity (literature m.p. of unlabeled benzamide is 127-130 °C).[6]

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